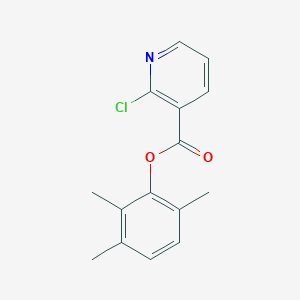
(2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate
説明
(2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate is an organic compound that belongs to the class of organochlorine compounds It is characterized by the presence of a chlorinated pyridine ring and a trimethyl-substituted phenyl group
特性
CAS番号 |
721913-97-9 |
|---|---|
分子式 |
C15H14ClNO2 |
分子量 |
275.73 g/mol |
IUPAC名 |
(2,3,6-trimethylphenyl) 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C15H14ClNO2/c1-9-6-7-10(2)13(11(9)3)19-15(18)12-5-4-8-17-14(12)16/h4-8H,1-3H3 |
InChIキー |
OJBBNLUTSQVHFK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C)OC(=O)C2=C(N=CC=C2)Cl)C |
溶解性 |
14.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with (2,3,6-trimethylphenyl) methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the chloropyridine moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often involving a base like potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF), amines or thiols as nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
(2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
(2,3,6-Trimethylphenyl) 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
(2,3,6-Trimethylphenyl) 2-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
(2,3,6-Trimethylphenyl) 2-iodopyridine-3-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: The presence of the chlorine atom in (2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate imparts unique reactivity and properties compared to its bromine, fluorine, and iodine analogs. Chlorine’s intermediate electronegativity and size make it a versatile substituent for various chemical reactions, influencing the compound’s behavior in synthetic and biological contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


